tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate
Description
Molecular Formula: C₁₁H₂₁FN₂O₂ Molecular Weight: 232.29 g/mol IUPAC Name: tert-butyl 4-fluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate
This compound is a pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1, a fluorine atom at position 4, and a methylamino-methyl substituent at position 2 of the pyrrolidine ring . Pyrrolidine-based structures are widely explored in medicinal chemistry due to their conformational rigidity, which enhances receptor binding specificity. Current research highlights its utility as a synthetic intermediate for pharmaceuticals targeting neurological and enzymatic pathways .
Properties
Molecular Formula |
C11H21FN2O2 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-7-8(12)5-9(14)6-13-4/h8-9,13H,5-7H2,1-4H3 |
InChI Key |
MYCOBMTYLKGGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CNC)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-fluoro-2-((methylamino)methyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares tert-butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate with analogs differing in substituents, stereochemistry, and functional groups:
Impact of Substituents on Reactivity and Bioactivity
- Fluorine Substitution: The 4-fluoro group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate) . Fluorine’s electronegativity also polarizes adjacent bonds, enhancing binding affinity to hydrophobic enzyme pockets.
- Methylamino vs.
- Sulfonyl vs. Carbamate Groups : The sulfonyl group in tert-butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate increases electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the carbamate-protected target compound .
Stereochemical Considerations
Stereochemistry significantly influences biological activity. For example:
- The (2S,4S) configuration in hydroxymethyl analogs enhances binding to chiral receptors, such as glycosidases, compared to racemic mixtures .
- The target compound’s stereochemistry is unspecified in available data, but enantiopure synthesis (e.g., (2R,4R) or (2S,4S)) could optimize target engagement .
Research Findings and Trends
- Enzyme Inhibition : Fluorinated pyrrolidines like the target compound show promise as inhibitors of serine proteases and kinases due to fluorine’s ability to mimic hydroxyl groups in transition states .
- Antiviral Activity : Analogs with carbamoyl groups (e.g., tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate) exhibit preliminary activity against RNA viruses by disrupting viral polymerase function .
- Synthetic Utility: Compounds like tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate serve as chiral building blocks in asymmetric synthesis, highlighting the versatility of pyrrolidine scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
